molecular formula C20H28N4O5 B2688684 N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide CAS No. 923233-89-0

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide

Cat. No. B2688684
CAS RN: 923233-89-0
M. Wt: 404.467
InChI Key: LBXWUHKLQVYMGI-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide is a useful research compound. Its molecular formula is C20H28N4O5 and its molecular weight is 404.467. The purity is usually 95%.
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Scientific Research Applications

High-affinity, Non-peptide Agonists for the ORL1 Receptor

A study focused on the synthesis and characterization of ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds, including triazaspirodecanone derivatives, exhibited high affinity and selectivity versus opioid receptors, behaving as full agonists in biochemical assays. This research highlights the potential of such compounds in the development of new therapeutic agents targeting the ORL1 receptor for pain management and other neurological conditions (Röver et al., 2000).

Antiviral Activity of Spirothiazolidinone Derivatives

Another study explored the antiviral properties of N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives against influenza A/H3N2 virus and human coronavirus 229E. These compounds demonstrated significant antiviral activity, showcasing the versatility of the spirothiazolidinone scaffold in developing new classes of antiviral molecules (Apaydın et al., 2020).

Synthesis and Biological Activity of Gabapentin-base Compounds

Research on the synthesis of biologically active compounds using gabapentin as a base led to the development of novel N-cyclohexyl-3-oxo-2-(3-oxo-2-azaspiro[4.5]decan-2-yl)propanamideins. These compounds were evaluated for their potential biological activities, including intramolecular hydrogen bonding effects influenced by electron-donating and electron-withdrawing groups (Amirani Poor et al., 2018).

Cholinesterase Inhibition and Molecular Docking Studies

A study on N-aryl derivatives of triazole compounds investigated their potential as inhibitors against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds showed moderate to good activities, suggesting their applicability in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Riaz et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O5/c1-4-9-23-10-7-20(8-11-23)18(26)24(19(27)22-20)13-17(25)21-15-12-14(28-2)5-6-16(15)29-3/h5-6,12H,4,7-11,13H2,1-3H3,(H,21,25)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXWUHKLQVYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-8-propyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetamide

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